molecular formula C21H33BN6O5 B145773 Acetylphenylalanyl-prolyl-boroarginine CAS No. 130982-43-3

Acetylphenylalanyl-prolyl-boroarginine

Cat. No. B145773
M. Wt: 460.3 g/mol
InChI Key: FXFYPTZERULUBS-SQNIBIBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylphenylalanyl-prolyl-boroarginine, also known as "APB" or "Borapetide," is a synthetic peptide that has gained attention for its potential applications in scientific research. This peptide is composed of four amino acids: acetylphenylalanine, proline, boron, and arginine. APB is synthesized using solid-phase peptide synthesis, a commonly used method in peptide chemistry.

Mechanism Of Action

The mechanism of action of APB involves its ability to bind to the active site of proteases, preventing their activity. This binding occurs through the boron atom in the peptide, which forms a covalent bond with the protease.

Biochemical And Physiological Effects

APB has been shown to have a number of biochemical and physiological effects. In addition to its protease inhibition activity, APB has been shown to have anti-inflammatory properties. It has also been studied for its potential as a drug delivery system.

Advantages And Limitations For Lab Experiments

One advantage of using APB in lab experiments is its specificity for certain proteases. This allows for targeted inhibition of these enzymes. However, one limitation is the potential for off-target effects, as APB may bind to other proteins in addition to its intended target.

Future Directions

There are a number of future directions for research involving APB. One area of interest is its potential as a therapeutic agent for diseases such as cancer and Alzheimer's. Additionally, further study of its anti-inflammatory properties and drug delivery capabilities may lead to new applications in these areas.

Scientific Research Applications

APB has been studied for its potential applications in scientific research. One area of interest is its use as a protease inhibitor. APB has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition may have implications for the treatment of diseases such as cancer and Alzheimer's.

properties

CAS RN

130982-43-3

Product Name

Acetylphenylalanyl-prolyl-boroarginine

Molecular Formula

C21H33BN6O5

Molecular Weight

460.3 g/mol

IUPAC Name

[(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid

InChI

InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1

InChI Key

FXFYPTZERULUBS-SQNIBIBYSA-N

Isomeric SMILES

B([C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O

SMILES

B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O

Canonical SMILES

B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O

Appearance

Solid powder

Other CAS RN

130982-43-3

synonyms

Ac-Phe-Pro-boroArg-OH
acetylphenylalanyl-prolyl-boroarginine
Dup 714
Dup-714
DuP714

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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